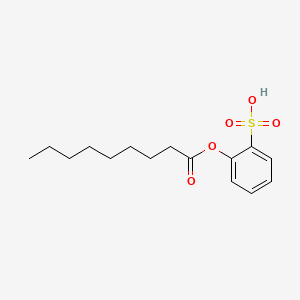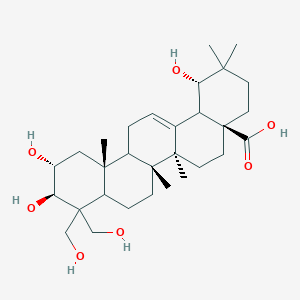
Prunasin acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prunasin acid is a cyanogenic glycoside derived from the amino acid phenylalanine. It is primarily found in species of the genus Prunus, such as almonds and cherries. This compound is known for its role in plant defense mechanisms, where it releases hydrogen cyanide upon tissue disruption .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prunasin acid can be synthesized through the biotransformation of mandelonitrile using specific enzymes. For instance, the enzyme UDP-glucosyltransferase (UGT85A47) from Japanese apricot has been used to catalyze the conversion of mandelonitrile to this compound in engineered Escherichia coli .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation techniques. Engineered Escherichia coli strains expressing the necessary biosynthetic enzymes have been shown to produce this compound efficiently. This method is preferred over chemical synthesis due to its higher yield and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions: Prunasin acid undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed by β-glucosidases to produce mandelonitrile and glucose.
Oxidation: It can be oxidized to form benzaldehyde and hydrogen cyanide.
Glycosylation: this compound can be further glycosylated to form amygdalin.
Major Products: The major products formed from these reactions include mandelonitrile, benzaldehyde, hydrogen cyanide, and amygdalin .
Scientific Research Applications
Prunasin acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other cyanogenic glycosides.
Mechanism of Action
Prunasin acid exerts its effects through the release of hydrogen cyanide upon enzymatic hydrolysis. This process involves the action of β-glucosidases, which cleave the glycosidic bond, releasing hydrogen cyanide and benzaldehyde. The hydrogen cyanide inhibits cytochrome c oxidase in the cellular respiration pathway, leading to cellular toxicity .
Comparison with Similar Compounds
Prunasin acid is closely related to other cyanogenic glycosides such as amygdalin and sambunigrin.
Amygdalin: A diglucoside of mandelonitrile, found in bitter almonds and apricot kernels.
Sambunigrin: A diastereomer of prunasin derived from (S)-mandelonitrile, found in elder leaves.
Uniqueness: this compound is unique due to its specific occurrence in certain Prunus species and its role as a precursor to amygdalin. Its presence and concentration in plants can influence the bitterness of almonds and other fruits .
Properties
Molecular Formula |
C14H18O8 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C14H18O8/c15-6-8-9(16)10(17)11(18)14(21-8)22-12(13(19)20)7-4-2-1-3-5-7/h1-5,8-12,14-18H,6H2,(H,19,20)/t8-,9-,10+,11-,12-,14+/m1/s1 |
InChI Key |
PRBPGFIPERGSFI-SGYGPSCOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





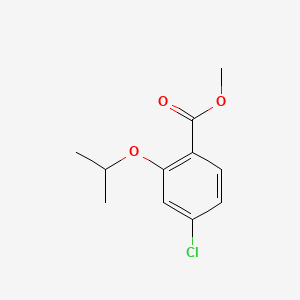
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
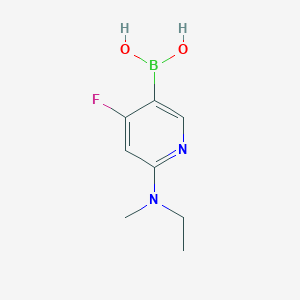


![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
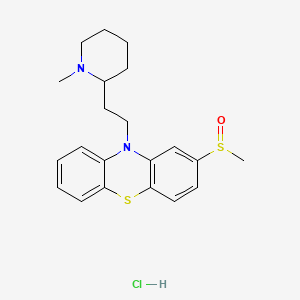

![4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid](/img/structure/B14081766.png)
